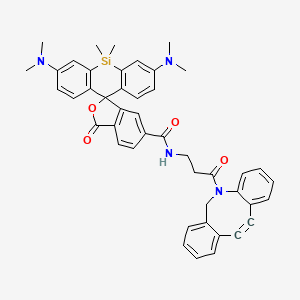
Androgen receptor degrader-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Androgen receptor degrader-1 is a novel compound designed to target and degrade the androgen receptor, a key driver in the progression of prostate cancer.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of androgen receptor degrader-1 involves multiple steps, including the formation of a bifunctional molecule that can bind to both the androgen receptor and an E3 ubiquitin ligase. The key steps include:
Formation of the ligand-binding domain: This involves the synthesis of a molecule that can specifically bind to the androgen receptor.
Linker attachment: A linker molecule is attached to the ligand-binding domain to connect it to the E3 ubiquitin ligase ligand.
E3 ubiquitin ligase ligand synthesis: This involves the synthesis of a molecule that can recruit the E3 ubiquitin ligase, which is responsible for tagging the androgen receptor for degradation.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch processing: Large quantities of the starting materials are processed in batches to produce the final compound.
Purification: The compound is purified using techniques such as chromatography to remove any impurities.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Androgen receptor degrader-1 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can also occur, potentially affecting the compound’s efficacy.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized derivatives of the compound, while reduction may yield reduced forms .
科学的研究の応用
Androgen receptor degrader-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the degradation of androgen receptors and the effects of this degradation on cellular processes.
Biology: Employed in research to understand the role of androgen receptors in various biological pathways and diseases.
Medicine: Investigated as a potential therapeutic agent for the treatment of prostate cancer and other androgen receptor-related diseases.
Industry: Utilized in the development of new drugs and therapies targeting the androgen receptor .
作用機序
Androgen receptor degrader-1 exerts its effects by binding to the androgen receptor and recruiting an E3 ubiquitin ligase. This leads to the ubiquitination of the androgen receptor, marking it for degradation by the proteasome. The degradation of the androgen receptor results in the inhibition of androgen receptor signaling, which is crucial for the growth and survival of prostate cancer cells .
類似化合物との比較
Similar Compounds
Enzalutamide: A nonsteroidal antiandrogen that inhibits androgen receptor signaling but does not promote degradation.
Apalutamide: Another nonsteroidal antiandrogen with a similar mechanism of action to enzalutamide.
Darolutamide: A nonsteroidal antiandrogen that also inhibits androgen receptor signaling .
Uniqueness
Androgen receptor degrader-1 is unique in its ability to promote the degradation of the androgen receptor, rather than merely inhibiting its activity. This dual mechanism of action makes it a promising candidate for overcoming resistance to traditional antiandrogen therapies .
特性
分子式 |
C15H14ClN3O4 |
|---|---|
分子量 |
335.74 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-6,7-dihydro-5H-pyrrolo[3,4-f]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H13N3O4.ClH/c19-12-2-1-11(13(20)17-12)18-14(21)9-3-7-5-16-6-8(7)4-10(9)15(18)22;/h3-4,11,16H,1-2,5-6H2,(H,17,19,20);1H |
InChIキー |
MWGHESOKTPIODS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C4CNCC4=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


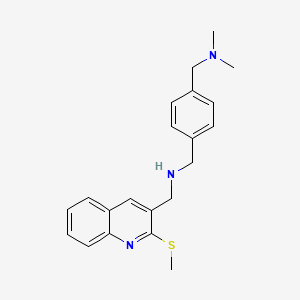
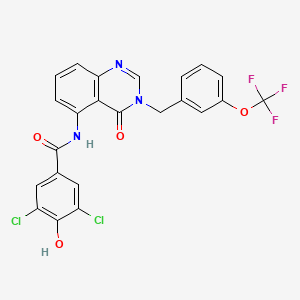
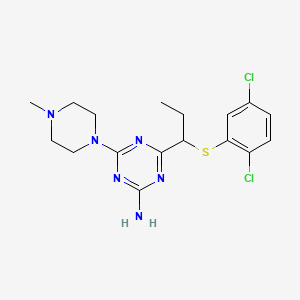
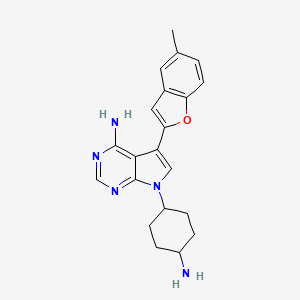
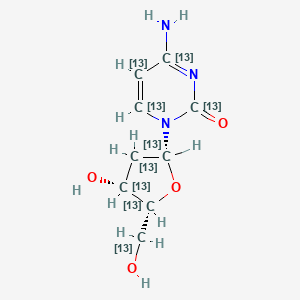
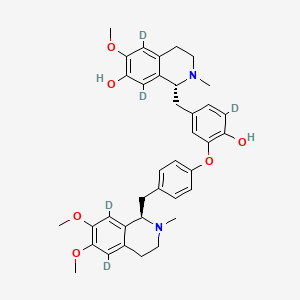





![4-[2-methoxy-3-(1-methyl-1,2,4-triazol-3-yl)anilino]-6-[[(2S)-spiro[2.2]pentane-2-carbonyl]amino]-N-(trideuteriomethyl)pyridazine-3-carboxamide](/img/structure/B12386489.png)
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12386496.png)
